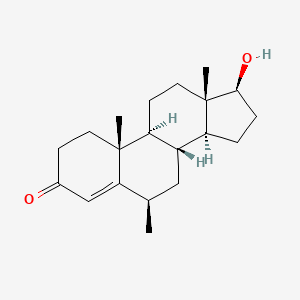

6beta-Methyltestosterone

Description

Structure

3D Structure

Properties

CAS No. |

13252-06-7 |

|---|---|

Molecular Formula |

C20H30O2 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

(6R,8R,9S,10R,13S,14S,17S)-17-hydroxy-6,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H30O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h11-12,14-16,18,22H,4-10H2,1-3H3/t12-,14+,15+,16+,18+,19-,20+/m1/s1 |

InChI Key |

QRHBXQAFGLVWFW-BEQVDIJNSA-N |

SMILES |

CC1CC2C3CCC(C3(CCC2C4(C1=CC(=O)CC4)C)C)O |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)CC4)C)C)O |

Canonical SMILES |

CC1CC2C3CCC(C3(CCC2C4(C1=CC(=O)CC4)C)C)O |

Other CAS No. |

13252-06-7 |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of 6beta Hydroxymethyltestosterone

Chemical Synthesis Approaches for 6beta-Hydroxymethyltestosterone Reference Standards

The availability of pure reference standards is a prerequisite for the unambiguous identification and quantification of steroid metabolites in biological matrices. While specific literature on the complete chemical synthesis of 6beta-hydroxymethyltestosterone is limited, the synthesis of the closely related and structurally similar compound, 6beta-hydroxytestosterone (B48783), provides a probable blueprint for its synthesis. These reference materials are essential for quality control and assurance in various analytical applications synthinkchemicals.com.

Stereoselective Chemical Transformations at the C6 Position

A key challenge in the synthesis of 6beta-hydroxylated steroids is the stereoselective introduction of the hydroxyl group at the C6 beta position. Research has demonstrated a robust method for the synthesis of 6beta-hydroxytestosterone from dehydroepiandrosterone (B1670201) digitellinc.com. This approach utilizes the oxidation of a 3,5-dienyl steroid precursor.

A notable strategy involves the Uemura-Doyle reaction conditions, employing a dirhodium catalyst in the presence of tert-butylhydroperoxide to oxidize a 3,5-diene precursor nih.govresearchgate.net. This reaction successfully installs the C6beta-hydroxy group while forming the 3-keto-Δ⁴ steroid backbone digitellinc.com. Mechanistic studies have shown that this transformation can involve a 1,2-hydride shift digitellinc.com. It is plausible that a similar stereoselective strategy could be adapted for the synthesis of 6beta-hydroxymethyltestosterone from a suitable precursor.

Derivatization Strategies for Structural Confirmation

The structural confirmation of synthesized or isolated steroid metabolites is paramount. A combination of analytical techniques is typically employed. For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often necessary to increase the volatility and thermal stability of the analytes. A common derivatization strategy for hydroxylated steroids is the formation of trimethylsilyl (B98337) (TMS)-ethers researchgate.net.

For a comprehensive structural elucidation of 6beta-hydroxymethyltestosterone biosynthesized from bovine hepatocyte cultures, a combination of liquid chromatography-mass spectrometry (LC-MS), GC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy has been successfully used nih.gov. NMR analysis is particularly powerful for confirming the purity and the specific stereochemistry at the C6 and C17 positions nih.gov.

In Vitro Biosynthesis of 6beta-Hydroxymethyltestosterone

In vitro models, particularly those using liver cells, serve as valuable tools for producing and studying drug metabolites that may not be commercially available.

Utilization of Mammalian Hepatocyte Cultures for Metabolic Production

Mammalian hepatocyte cultures are a well-established in vitro system for investigating the biotransformation of xenobiotics. Bovine hepatocyte cultures have been successfully used for the laboratory-scale biosynthesis of 6beta-hydroxymethyltestosterone from its precursor, methyltestosterone (B1676486) nih.gov. In these studies, after a 24-hour incubation period, the metabolite was extracted and purified from the culture medium using reversed-phase high-performance liquid chromatography (HPLC) nih.gov.

Primary human hepatocytes, often cultured in 3D spheroid systems to maintain their metabolic function for extended periods, are also widely used to study the metabolism of steroids like testosterone (B1683101) researchgate.netthermofisher.com. These systems allow for the generation of metabolites in a physiologically relevant environment thermofisher.comwur.nl.

Enzymatic Hydroxylation Mechanisms by Cytochrome P450 Isoforms (e.g., CYP3A4, CYP1B1)

The hydroxylation of steroids is primarily catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases. The formation of 6beta-hydroxymethyltestosterone is a result of the hydroxylation of methyltestosterone nih.govresearchgate.net.

Extensive research has identified CYP3A4 as the principal enzyme responsible for the 6beta-hydroxylation of numerous steroids, including testosterone researchgate.netnih.govnih.gov. It is the most abundant CYP isoform in the human liver and possesses broad substrate specificity drugbank.com. Studies with recombinant human CYP enzymes have shown that CYP3A4 efficiently produces 6beta-hydroxylated metabolites from various anabolic steroids researchgate.net. In contrast, other isoforms like CYP2C9 did not form these metabolites, and CYP2B6 showed only trace activity for some substrates researchgate.net. The electronic properties of the 3-keto-4-ene structure of the steroid are thought to contribute to the selective 6beta-hydroxylation by the CYP3A4 active site researchgate.net.

The CYP1B1 enzyme has also been implicated in the metabolism of testosterone, catalyzing its hydroxylation ahajournals.orgmedscape.com. While its primary role in 6beta-hydroxymethyltestosterone formation from methyltestosterone is less defined than that of CYP3A4, its involvement in steroid metabolism warrants consideration.

The table below summarizes the key cytochrome P450 isoforms involved in the 6-beta hydroxylation of testosterone, the parent compound of methyltestosterone.

| Enzyme | Substrate | Major Metabolite | Role in 6-beta Hydroxylation |

| CYP3A4 | Testosterone, other anabolic steroids | 6beta-Hydroxytestosterone | Primary enzyme responsible for 6beta-hydroxylation researchgate.netnih.gov |

| CYP1B1 | Testosterone | 6beta-Hydroxytestosterone | Catalyzes hydroxylation ahajournals.orgmedscape.com |

| CYP2B6 | Testosterone, Methyltestosterone | Traces of 6beta-hydroxyl metabolites | Minor role researchgate.net |

| CYP2C9 | Anabolic steroids | No 6beta-hydroxyl metabolites | Not involved researchgate.net |

Regioselective and Stereoselective Aspects of Hydroxylation

A hallmark of cytochrome P450 enzymes is their ability to catalyze the oxidation of unreactive C-H bonds with high regio- and stereoselectivity nih.govnih.govfrontiersin.org. This is particularly evident in steroid metabolism, where hydroxylation at specific positions can dramatically alter biological activity.

The biosynthesis of 6beta-hydroxymethyltestosterone is a clear example of this selectivity. The enzymatic process specifically targets the methyl group at the C6 position, and the hydroxyl group is introduced in the beta-orientation nih.gov. CYP3A4 is well-documented to selectively catalyze 6beta-hydroxylation across a range of steroid substrates researchgate.netnih.gov. This inherent selectivity of the enzyme ensures the specific formation of the 6beta-isomer, which has been confirmed through detailed structural analysis of the biosynthesized product nih.gov.

The table below details the products of regioselective hydroxylation of testosterone by various P450 enzymes.

| P450 Isoform | Hydroxylation Position(s) | Resulting Product(s) |

| CYP3A4 | 6β, 2β, 15β, 1β | 6β-Hydroxytestosterone (major), 2β-Hydroxytestosterone, 15β-Hydroxytestosterone, 1β-Hydroxytestosterone (minor) nih.govnih.gov |

| CYP1B1 | Not specified in detail, but contributes to 6β-OHT | 6β-Hydroxytestosterone ahajournals.org |

| CYP2C19 | 11α, 16α/17 | 11α-Hydroxytestosterone, 16α/17-Hydroxytestosterone nih.gov |

| CYP1A1/1B1 | 2- and 4- (on estradiol/estrone) | 2- and 4-Catechol estrogens nih.gov |

Molecular Mechanisms of Action and Steroid Receptor Interactions Associated with Methyltestosterone Metabolism

Androgen Receptor Binding and Activation by Methyltestosterone (B1676486) and Select Metabolites

The androgenic effects of 6beta-Methyltestosterone are mediated through its binding to and activation of the androgen receptor, a ligand-activated transcription factor. nih.gov This process is fundamental to the physiological and pharmacological actions of androgens.

Receptor-Ligand Complex Formation and Subsequent Nuclear Translocation

In its inactive state, the androgen receptor resides in the cytoplasm, complexed with heat shock proteins (HSPs). nih.gov The binding of an androgenic ligand, such as this compound, induces a conformational change in the receptor. This alteration in three-dimensional structure leads to the dissociation of the HSPs. nih.gov The now-activated ligand-receptor complex exposes a nuclear localization signal, facilitating its translocation from the cytoplasm into the nucleus. nih.gov Within the nucleus, the complex dimerizes, a crucial step for its subsequent interaction with DNA.

Interactions with Androgen Response Elements (AREs) and Subsequent Transcriptional Modulation

Once inside the nucleus, the androgen-AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs), located in the promoter or enhancer regions of target genes. This binding event serves to recruit co-regulatory proteins, including co-activators and co-repressors, which in turn modulate the rate of transcription of androgen-responsive genes. The specific conformation of the ligand-bound AR can influence which co-regulators are recruited, thereby fine-tuning the transcriptional response. This modulation of gene expression underlies the diverse physiological effects of androgens, from the development of male secondary sexual characteristics to effects on muscle and bone tissue.

Analysis of Relative Binding Affinities to Steroid Receptors

The introduction of a 6beta-methyl group could potentially influence this affinity. Depending on the specific steric and electronic interactions within the ligand-binding pocket of the androgen receptor, a 6beta-methyl group might either slightly decrease or increase the binding affinity compared to methyltestosterone. Without direct experimental data, a precise quantitative comparison is not possible.

Relative Binding Affinities of Select Androgens to the Androgen Receptor

| Compound | Relative Binding Affinity (%) |

| Testosterone (B1683101) | 100 |

| Dihydrotestosterone | 150-200 |

| 17α-Methyltestosterone | ~70-100 |

| This compound | Data not available |

Note: The values for Testosterone, Dihydrotestosterone, and 17α-Methyltestosterone are approximate and can vary depending on the assay conditions. Data for this compound is not available in the reviewed literature.

Structure-Activity Relationship (SAR) Studies of Methyltestosterone and its Derivatives

The relationship between the chemical structure of a steroid and its biological activity is a well-established principle in pharmacology. Modifications to the steroid nucleus can profoundly impact its interaction with receptors and its metabolic fate.

Impact of C17α-Methyl Group on Steroid Conformation and Metabolic Stability

The presence of a methyl group at the C17α position is a common structural modification in synthetic androgens, including methyltestosterone. wikipedia.orgwikipedia.org This alkylation serves a critical function in enhancing the oral bioavailability of the steroid. nih.gov The C17α-methyl group sterically hinders the enzymatic oxidation of the 17β-hydroxyl group in the liver, a primary route of inactivation for testosterone. nih.gov This increased metabolic stability allows a greater proportion of the administered compound to reach the systemic circulation and exert its effects on target tissues. However, this modification is also associated with an increased risk of hepatotoxicity.

Influence of A-Ring Modifications on Biological Activity and Receptor Interaction

Modifications to the A-ring of the steroid nucleus can also significantly alter biological activity. The introduction of a methyl group at the 6beta position, as in this compound, is an example of such a modification. While specific research on the direct impact of a 6beta-methyl group on the androgenic activity of methyltestosterone is limited, general principles of steroid SAR can provide some insights.

Positional Substituent Effects (e.g., at C6, C17) on Steroid Receptor Agonism

The biological activity of testosterone and its synthetic derivatives is significantly influenced by structural modifications to the steroid nucleus. Substitutions at key positions, such as C6 and C17, can profoundly alter the molecule's interaction with the androgen receptor (AR), thereby modulating its anabolic and androgenic effects.

The table below illustrates the influence of substituents on the anabolic and androgenic activities of various steroids, providing a comparative context for understanding the potential effects of the 6beta-methyl group.

| Compound | Modification(s) | Relative Anabolic Activity | Relative Androgenic Activity | Anabolic-to-Androgenic Ratio |

|---|---|---|---|---|

| Testosterone | Parent Compound | 100 | 100 | 1:1 |

| 17α-Methyltestosterone | C17α-Methyl | 94-130 | 96-150 | ~1:1 |

| Oxymesterone (4-hydroxy-17α-methyltestosterone) | C4-Hydroxy, C17α-Methyl | 50 | 38 | 1.3:1 |

| Mestanolone (17α-methyl-dihydrotestosterone) | C17α-Methyl, 5α-reduced | 78 | 25 | 3.1:1 |

Enzymatic Modulation by Methyltestosterone in Steroidogenic Pathways

Interaction with 5α-Reductase Activity and its Implications for Metabolite Formation

The enzyme 5α-reductase is responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT). semanticscholar.org This conversion is a critical step in the manifestation of androgenic effects in certain tissues like the prostate, skin, and hair follicles. Synthetic androgens can also serve as substrates for or inhibitors of 5α-reductase.

Methyltestosterone itself is a known substrate for 5α-reductase, being converted to 17α-methyl-dihydrotestosterone (mestanolone). wikipedia.org The introduction of a methyl group at the 6β position can influence this interaction. While specific kinetic data for the 5α-reduction of this compound is scarce, studies on related 6-substituted androgens suggest that modifications at this position can alter the rate of enzymatic conversion. The stereochemistry of the substituent (α vs. β) is a critical determinant of this interaction.

The formation of 5α-reduced metabolites has significant implications for the biological activity of the parent compound. Since DHT generally exhibits a higher binding affinity for the androgen receptor than testosterone, conversion by 5α-reductase can potentiate the androgenic effects of the steroid. semanticscholar.org Therefore, the extent to which this compound is metabolized by 5α-reductase will directly impact its androgenic potency.

Modulation of Aromatase Activity and Steroid Interconversion

Aromatase is a key enzyme in steroidogenesis, responsible for the conversion of androgens to estrogens. This process, known as aromatization, can lead to estrogenic side effects with the use of certain anabolic steroids. Methyltestosterone can be aromatized to the potent estrogen, 17α-methylestradiol. wikipedia.org

Research has shown that methyltestosterone can also act as a competitive inhibitor of aromatase. nih.gov This dual interaction as both a substrate and an inhibitor is a complex aspect of its pharmacology. Studies on 6-alkyl-substituted androgens have provided insights into how modifications at the C6 position affect aromatase activity. It has been demonstrated that 6-alkyl substitution can influence whether the steroid acts as a substrate or an inhibitor of aromatase. For instance, both 6α- and 6β-alkyl substituted androstenediones can be converted to their corresponding 6-alkyl estrogens, though the 6α-isomers are generally more efficient substrates. nih.gov

Furthermore, some 6β-substituted androgens have been identified as mechanism-based inactivators of aromatase, meaning they are converted by the enzyme into a reactive species that irreversibly binds to and inactivates the enzyme. nih.gov

The table below summarizes the inhibitory effects of various compounds on aromatase, providing context for the potential activity of this compound.

| Compound | Modification(s) | IC50 (nM) | Inhibition Type |

|---|---|---|---|

| Exemestane | 6-methylene, 1,4-diene | 27 | Irreversible |

| 6β-hydroxymethyl-androst-1,4-diene-3,17-dione | 6β-hydroxymethyl, 1,4-diene | 295 | Competitive |

| Letrozole | Non-steroidal | - | Competitive |

| 17α-Methyltestosterone | C17α-Methyl | - | Competitive |

Advanced Analytical Methodologies for Characterization and Detection of 6beta Hydroxymethyltestosterone in Research Matrices

Mass Spectrometry-Based Techniques for Metabolite Identification and Quantification

Mass spectrometry (MS), coupled with chromatographic separation, stands as a cornerstone for the analysis of steroids and their metabolites due to its high sensitivity and specificity. austinpublishinggroup.com

Gas chromatography-mass spectrometry is a powerful tool for the analysis of volatile and thermally stable compounds. For steroids like 6beta-hydroxymethyltestosterone, derivatization is often a necessary step to increase their volatility and improve chromatographic behavior. researchgate.net

Detailed Research Findings: GC-MS methods have been extensively developed for the determination of testosterone (B1683101) and its metabolites. nih.gov A common approach involves the extraction of the analyte from the matrix, followed by derivatization to form a more volatile compound, which is then introduced into the GC-MS system. The mass spectrometer fragments the molecule in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint for identification.

GC-MS/MS (Tandem Mass Spectrometry): This technique enhances selectivity and sensitivity by performing a second stage of mass analysis on a specific fragment ion from the initial mass spectrum. This is particularly useful for complex matrices where co-eluting compounds may interfere with the analysis. nih.gov

GC-QTOF-MS (Quadrupole Time-of-Flight Mass Spectrometry): This hybrid instrument combines the scanning capabilities of a quadrupole analyzer with the high mass accuracy and resolution of a time-of-flight analyzer. This allows for the accurate determination of the elemental composition of the analyte and its fragments, aiding in the identification of unknown metabolites.

GC-QQQ-MS (Triple Quadrupole Mass Spectrometry): This is the gold standard for quantitative analysis, offering high sensitivity and specificity through selected reaction monitoring (SRM). nih.gov

Table 1: Illustrative GC-MS Parameters for Steroid Metabolite Analysis

| Parameter | Typical Setting |

|---|---|

| GC Column | HP-5MS fused-silica capillary column |

| Injector Temperature | 280°C |

| Oven Temperature Program | Initial temperature of 180°C, ramped to 300°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole, Time-of-Flight, or Triple Quadrupole |

| Derivatization Agent | MSTFA/NH4I/ethanethiol |

Liquid chromatography-mass spectrometry is highly suitable for the analysis of non-volatile and thermally labile compounds like steroid metabolites, often without the need for derivatization. nih.gov

Detailed Research Findings: LC-MS/MS has become a primary technique for the sensitive and specific quantification of steroid hormones in various biological samples. mdpi.com The separation is typically achieved using a reversed-phase column, and detection is performed with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. researchgate.netnih.gov This approach allows for the simultaneous quantification of multiple analytes in a single run. The development of Ultra-Performance Liquid Chromatography (UPLC) has further improved the speed and resolution of these separations. nih.govgoogle.com

Table 2: Example LC-MS/MS Parameters for 6beta-Hydroxymethyltestosterone Analysis

| Parameter | Typical Setting |

|---|---|

| LC Column | C18 reversed-phase column (e.g., Acquity UPLC BEH C18) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition (Hypothetical) | Parent Ion (M+H)+ → Product Ion |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom. nih.govmdpi.com

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for determining the molecular structure of steroids. nih.govresearchgate.net The chemical shifts, coupling constants, and signal intensities in the NMR spectra provide a wealth of information about the connectivity and stereochemistry of the molecule. nih.gov

Detailed Research Findings: For 6beta-hydroxymethyltestosterone, ¹H NMR would be crucial in confirming the presence and stereochemistry of the hydroxymethyl group at the C6 position. The protons of the hydroxymethyl group would exhibit a characteristic chemical shift and coupling pattern. Similarly, ¹³C NMR would show a distinct signal for the carbon of the hydroxymethyl group, as well as shifts in the signals of neighboring carbons, confirming the substitution pattern. researchgate.net Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, further solidifying the structural assignment. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Features of 6beta-Hydroxymethyltestosterone

| Nucleus | Structural Feature | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | -CH₂OH protons | 3.5 - 4.0 |

| ¹H | C18 methyl protons | ~0.8 |

| ¹H | C19 methyl protons | ~1.2 |

| ¹³C | -CH₂OH carbon | 60 - 70 |

| ¹³C | C3 carbonyl carbon | ~200 |

| ¹³C | C17 hydroxylated carbon | ~80 |

Chromatographic Techniques for Separation and Purification of Compounds and Metabolites

Chromatography is a fundamental separation science that plays a critical role in the analysis of complex mixtures. nih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and purification of individual components from a mixture. nih.gov

Detailed Research Findings: In the context of 6beta-hydroxymethyltestosterone, HPLC is essential for its isolation from a reaction mixture or a biological extract. ugent.be Reversed-phase HPLC with a C18 column is a common choice for steroid separation. semanticscholar.org The purity of the isolated compound can be assessed by the presence of a single, sharp peak in the chromatogram. The collected fractions can then be subjected to further analysis by MS and NMR for structural confirmation. HPLC can also be used for quantitative analysis when coupled with a suitable detector, such as a UV detector, although it is less specific than MS detection. researchgate.net

Table 4: General HPLC Conditions for Steroid Purification

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water and acetonitrile or methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 240 nm) |

| Injection Volume | 20 µL |

Bioanalytical Assays for Receptor Activity Profiling in Research Settings

Bioanalytical assays are indispensable tools for determining the functional activity of a compound at a specific biological target. In the context of Δ6-methyltestosterone, these assays are designed to measure its ability to bind to and activate the androgen receptor (AR), thereby eliciting a biological response. This functional information is complementary to the structural data provided by analytical chemistry techniques.

Reporter gene assays are a cornerstone of in vitro toxicology and endocrinology for assessing the hormonal activity of test compounds. These systems utilize genetically modified cells that produce a measurable signal, or "report," upon the activation of a specific receptor by a ligand.

The Yeast Androgen Screen (YAS) is a widely used in vitro bioassay for detecting androgenic activity. ebi.ac.ukwikipedia.org This system is based on genetically modified yeast cells (Saccharomyces cerevisiae) that have been engineered to contain two key genetic elements: the human androgen receptor (hAR) gene and a reporter gene (commonly lacZ, which codes for the enzyme β-galactosidase) linked to an androgen response element (ARE). nih.govmdpi.com When an androgenic compound like a metabolite of Δ6-methyltestosterone enters the yeast cell, it binds to the hAR. This ligand-receptor complex then binds to the ARE, initiating the transcription of the lacZ gene. The resulting β-galactosidase enzyme acts on a chromogenic substrate, producing a color change that can be quantified spectrophotometrically. The intensity of the color is proportional to the androgenic activity of the compound.

The YAS assay is valued for its high sensitivity, specificity, and relatively low cost. nih.gov It can detect androgenic substances in various matrices, including environmental samples and biological fluids. nih.gov Research on methyltestosterone (B1676486), a structurally similar androgen, has demonstrated the utility of the YAS in detecting the parent compound and its metabolites in urine samples for an extended period, in some cases longer than conventional methods like gas chromatography-mass spectrometry (GC/MS). nih.govresearchgate.net This suggests that the YAS can be a powerful tool for identifying bioactive metabolites of Δ6-methyltestosterone that may persist in biological systems.

Beyond the YAS, other reporter gene systems are also employed, often using mammalian cell lines. nih.gov These systems function on a similar principle but can offer the advantage of a cellular environment that more closely resembles that of higher organisms. Common mammalian cell lines used for this purpose include prostate cancer cells (e.g., LNCaP) and human embryonic kidney cells (HEK293), which can be transiently or stably transfected with an AR expression vector and an ARE-driven reporter gene. researchgate.netnih.gov The reporter gene in these systems is often luciferase, which produces light upon interaction with its substrate, luciferin. nih.gov The emitted light is then measured using a luminometer, providing a highly sensitive and quantitative measure of androgenic activity.

The choice of the reporter system can be influenced by the specific research question. While yeast-based assays are robust and less prone to interference from other hormonal pathways, mammalian cell-based assays can provide insights into cellular processes such as receptor translocation and the influence of co-regulatory proteins. mdpi.comnih.gov

Research Findings on Δ6-Methyltestosterone Metabolism

A study investigating a dietary supplement found to contain Δ6-methyltestosterone identified several of its urinary metabolites after a single oral administration. The detection and characterization of these metabolites were performed using gas chromatography-tandem mass spectrometry (GC-MS/MS). The primary metabolites identified were 17α-hydroxy-17β-methylandrosta-4,6-dien-3-one (Δ6-epimethyltestosterone), 17α-methyl-5β-androstane-3α,17β-diol (3α,5β-THMT), and 17β-methyl-5β-androstane-3α,17α-diol. researchgate.net

The concentrations of these metabolites were monitored over time, revealing that Δ6-epimethyltestosterone and 3α,5β-THMT could be detected for an extended period, making them suitable long-term markers of exposure. researchgate.net The peak concentrations of the major metabolites in urine were observed at different time points, providing a window into the metabolic fate of the parent compound.

Below is an interactive data table summarizing the peak concentrations of Δ6-methyltestosterone metabolites found in urine.

| Metabolite | Peak Concentration (ng/mL) | Time of Peak Concentration (hours) |

| 17α-hydroxy-17β-methylandrosta-4,6-dien-3-one (Δ6-epimethyltestosterone) | 600 | 14-20.5 |

| 17α-methyl-5β-androstane-3α,17β-diol (3α,5β-THMT) | 240 | 14-20.5 |

| 17β-methyl-5β-androstane-3α,17α-diol | 7 | 36-44.5 |

Data sourced from a study on the urinary metabolism of Δ6-methyltestosterone. researchgate.net

These findings underscore the importance of combining advanced analytical methodologies for structural identification with sensitive bioassays for functional characterization to fully understand the biological activity and fate of compounds like Δ6-methyltestosterone.

Preclinical Investigations and Model Systems for Mechanistic Research on Methyltestosterone Biotransformation

In Vitro Biological Models for Metabolic and Receptor Studies

In vitro models provide controlled environments to investigate specific biochemical processes, such as metabolism and receptor interaction, without the complexities of a whole organism.

Utilization of Mammalian Liver Microsomal and Cell Culture Systems (e.g., Human Liver Microsomes)

Mammalian liver microsomes, particularly human liver microsomes (HLM), are a cornerstone of in vitro drug metabolism studies. pharmaron.comresearchgate.netresearchgate.net They contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the Phase I metabolism of a vast array of compounds, including steroids. hitachi-hightech.com

Incubation of methyltestosterone (B1676486) with HLM and specific CYP enzymes has been used to identify its primary oxidative metabolites. Research has demonstrated the formation of several hydroxylated metabolites, which is a key pathway in its biotransformation. nih.govresearchgate.net Studies have successfully identified the formation of metabolites hydroxylated at the C2, C4, and C6 positions following in vitro experiments with HLM. nih.govresearchgate.net The formation of 6-hydroxymethyltestosterone, in particular, is a significant metabolic route. nih.gov Similar studies using liver microsomes from beagle dogs have also identified 6beta-hydroxymethyltestosterone as a major metabolite of methyltestosterone. nih.gov

These systems allow researchers to pinpoint which CYP isoenzymes are responsible for specific metabolic reactions and to generate metabolites for further structural and toxicological analysis.

Table 1: Key Hydroxylated Metabolites of Methyltestosterone Identified in Liver Microsome Studies

| Metabolite | Position of Hydroxylation | Model System | Reference(s) |

| 6-Hydroxymethyltestosterone | C6 | Human Liver Microsomes | nih.gov |

| 6beta-Hydroxymethyltestosterone | C6 | Beagle Liver Microsomes | nih.gov |

| 4-Hydroxymethyltestosterone | C4 | Human Liver Microsomes | nih.gov |

| 2-Hydroxymethyltestosterone | C2 | Human Liver Microsomes | nih.gov |

Application of Non-Mammalian Cell-Based Assays (e.g., Yeast Systems) for Specific Enzyme Activities

Non-mammalian systems, most notably genetically modified yeast (Saccharomyces cerevisiae), offer a powerful tool for studying specific aspects of androgen activity. The Yeast Androgen Screen (YAS) is a widely used bioassay for detecting androgenic compounds. mdpi.comxenometrix.ch This system utilizes yeast cells that have been co-transformed with a human androgen receptor (AR) expression vector and a reporter gene (e.g., β-galactosidase) linked to an androgen-responsive element. mdpi.com When an androgenic compound binds to and activates the AR, it triggers the expression of the reporter gene, producing a measurable signal. xenometrix.ch

A key advantage of yeast-based assays is that yeast cells lack the complex array of metabolizing enzymes found in mammals. nih.gov This allows for the assessment of a compound's intrinsic ability to activate the androgen receptor without the confounding effects of metabolic activation or inactivation. This is particularly useful for distinguishing the activity of a parent compound from its metabolites.

Studies have successfully used the YAS to detect the biological activity of methyltestosterone and its metabolites from urine samples. nih.govresearchgate.net One investigation found that the YAS could trace androgenic activity in urine for up to 14 days after a single administration of methyltestosterone, a significantly longer period than was possible with traditional gas chromatography-mass spectrometry (GC/MS) methods. nih.govresearchgate.net This suggests the bioassay is highly sensitive and responds to long-lasting, active metabolites that may not have been structurally identified. nih.govresearchgate.net

Animal Models for Comparative Biotransformation and Physiological Response Studies

In vivo animal models are indispensable for understanding how a compound is metabolized and distributed throughout a living organism and for observing its integrated physiological and behavioral effects.

Rodent Models in Steroid Metabolism Research

Rodent models, primarily rats and mice, are extensively used in steroid research to study both metabolism and physiological responses. Studies have investigated the effects of methyltestosterone administration on the hepatic microsomal drug-metabolizing system in rats, demonstrating its influence on enzyme induction. nih.gov

Rodent models are also critical for evaluating the physiological and behavioral effects of androgens. In one study, castrated male rats were treated with methyltestosterone to quantify its dose-response characteristics in maintaining male sexual behaviors. nih.gov The results showed that methyltestosterone was less potent in maintaining these behaviors compared to other anabolic-androgenic steroids like nandrolone decanoate. nih.gov Such studies provide valuable comparative data on the potency and action of different synthetic androgens.

Aquatic Organism Models (e.g., Fish) for Investigating Endocrine System Modulation

Small fish species, such as the fathead minnow (Pimephales promelas), Japanese medaka (Oryzias latipes), and zebrafish (Danio rerio), are important models for assessing the impact of endocrine-disrupting chemicals (EDCs) on the environment. oup.com Methyltestosterone is frequently used as a model androgen in these studies to investigate its effects on the fish hypothalamic-pituitary-gonadal (HPG) axis. oup.comnih.gov

Exposure to methyltestosterone has been shown to cause significant endocrine disruption in fish. oup.comresearchgate.net Documented effects include the masculinization of females, the development of male secondary sexual characteristics in females, complete sex reversal in developing fish, and the inhibition of reproductive output (fecundity). oup.comnih.gov These studies are crucial for understanding the potential ecological risks posed by the release of synthetic androgens into aquatic environments.

Table 2: Examples of Endocrine-Disrupting Effects of Methyltestosterone in Fish Models

| Fish Species | Observed Effect(s) | Reference(s) |

| Fathead Minnow (Pimephales promelas) | Inhibition of reproduction, effects on gonadal histology | oup.com |

| Medaka (Oryzias latipes) | Sex reversal in early development | oup.com |

| Zebrafish (Danio rerio) | Sex reversal in early development | oup.com |

| Grey Mullet (Mugil cephalus) | Sex reversal during sexual differentiation | nih.gov |

Large Animal Models (e.g., Canines, Bovines) for Cross-Species Metabolic Profiling

Large animal models are valuable for cross-species metabolic comparisons, as their physiology can sometimes more closely resemble that of humans than rodent models. The dog, in particular, has been used to investigate the biotransformation of several anabolic steroids, including methyltestosterone.

Studies involving the oral administration of methyltestosterone to greyhound dogs have been conducted to identify urinary metabolites. nih.govresearchgate.net These investigations help characterize the metabolic profile of the steroid in a non-rodent mammal, which is important for both veterinary medicine and doping control in racing animals. nih.gov As in other systems, hydroxylation is a key metabolic pathway, with studies identifying various hydroxylated and reduced metabolites in dog urine. researchgate.net Furthermore, in vitro work with beagle liver microsomes confirmed that 6beta-hydroxymethyltestosterone is a major Phase I metabolite. nih.gov

Research using bovine models or enzymes is less specific to methyltestosterone but contributes to the broader understanding of steroid biotransformation. Studies have compared the enzymatic efficiency of bovine steroid isomerases to their human counterparts, providing insight into species-specific differences in steroid biosynthesis pathways. nih.gov Additionally, bovine enzymes, such as cytochrome P-45017alpha, have been expressed in recombinant yeast systems to perform specific steroid biotransformations, demonstrating their utility in biotechnological applications. nih.gov

Evolving Preclinical Research Paradigms and Methodological Innovations

The landscape of preclinical research is undergoing a significant transformation, moving beyond traditional models to embrace technologies that offer greater physiological relevance to humans. This evolution is critical in steroid research, where species-specific differences in metabolism can limit the predictive accuracy of conventional animal studies. New approach methodologies, including sophisticated in vitro systems and computational modeling, are providing deeper insights into the biotransformation of compounds like 6beta-Methyltestosterone.

Human organ-on-a-chip (OOC) technologies, also known as microphysiological systems (MPS), represent a groundbreaking advance in preclinical modeling. pfizer.comnih.gov These devices are microfluidic cell culture systems that contain living human cells in meticulously engineered environments that recapitulate the key functional units of human organs. pfizer.comresearchgate.net By simulating the three-dimensional tissue architecture, physiological shear stress from fluid flow, and the interplay between different cell types, OOCs can mimic organ-level functions in vitro. researchgate.netgenetechchina.commdpi.com This provides a more realistic and human-relevant platform for studying drug metabolism compared to conventional 2D cell cultures or animal models, which often fail to accurately predict human responses. researchgate.netdshs-koeln.de

In the context of steroid research, liver-on-a-chip models are particularly valuable for investigating the complex biotransformation pathways of androgens. The liver is the primary site of steroid metabolism, and these models can sustain functional hepatocyte cultures for extended periods, enabling the study of long-term metabolite production. dshs-koeln.denih.gov

A pivotal study demonstrated the feasibility of using a human liver-on-a-chip model to study the metabolism of the anabolic steroids stanozolol and dehydrochloromethyltestosterone (DHCMT). dshs-koeln.denih.gov In this research, 3D human liver spheroids were cultured in a microfluidic chip for up to 14 days. dshs-koeln.denih.gov The system successfully produced metabolite profiles that showed a high degree of similarity to those found in human urine after oral administration. researchgate.netdshs-koeln.de For instance, the observed glucurono-conjugated metabolites of stanozolol in the chip media closely matched the known urinary metabolite patterns in humans. dshs-koeln.denih.gov While the correlation for DHCMT was also strong, some known long-term metabolites were not detected, indicating that while promising, these models may require further complexity to capture all metabolic pathways. genetechchina.com

This research underscores the potential of OOC technology to serve as a powerful tool for:

Predicting human-specific metabolite profiles for known and novel steroids.

Conducting long-term metabolism studies that are not feasible with traditional primary hepatocyte cultures.

Reducing reliance on animal testing by providing a more accurate human-based model for metabolic predictions. nih.gov

Table 1: Comparison of Steroid Metabolites Identified in Liver-on-a-Chip vs. Human Administration Studies

| Compound | Key Metabolites Identified in Liver-on-a-Chip System dshs-koeln.denih.gov | Conformity with Human Urinary Metabolite Profile dshs-koeln.denih.gov |

|---|---|---|

| Stanozolol | 3'-OH-stanozolol-glucuronide, Stanozolol-N-glucuronides | Excellent |

| Dehydrochloromethyltestosterone (DHCMT) | Phase I and Phase II biotransformation products | High degree of agreement, though some long-term metabolites were not observed. genetechchina.com |

Alongside advancements in in vitro systems, computational modeling and in silico approaches have become indispensable tools for predicting the biological activity and metabolic fate of steroids. jocpr.com These methods use computer simulations and algorithms to model complex biological processes, offering a rapid and cost-effective means to screen compounds and generate hypotheses for further experimental validation. nih.gov

Predicting Steroid-Receptor Interactions: In silico models are also crucial for predicting how steroids interact with their target receptors, such as the androgen receptor (AR). Computational network models integrate data from multiple high-throughput in vitro assays to provide a robust prediction of a chemical's potential to act as an AR agonist or antagonist. nih.gov These models can distinguish true receptor-mediated activity from non-specific effects. nih.gov Furthermore, machine learning and deep neural network (DNN) models are being trained on large datasets of known androgen receptor mutations to predict how these changes will affect the receptor's response to various steroid-based drugs. nih.govbiorxiv.org Quantitative Structure-Activity Relationship (QSAR) models and Counter-Propagation Artificial Neural Networks (CPANN) can also predict the binding affinity of a compound to steroid receptors based solely on its chemical structure, achieving prediction accuracies ranging from 94% to 100% in some studies. mdpi.com

Table 2: Applications of In Silico Models in Steroid Research

| In Silico Approach | Primary Application in Steroid Research | Example/Key Finding |

|---|---|---|

| Mechanism-Based Metabolic Models | Predicting specific sites of metabolism on a steroid molecule. mdpi.com | A model combining binding conformation and reaction activity accurately predicted CYP3A4-mediated metabolic sites on steroids with >80% accuracy. mdpi.com |

| Computational Network Models | Integrating HTS data to predict androgen receptor (AR) agonist or antagonist activity. nih.gov | A model integrating 11 ToxCast/Tox21 assays achieved >95% balanced accuracy in predicting AR activity. nih.gov |

| Deep Neural Networks (DNN) | Predicting the response of mutated androgen receptors to various steroid-based therapies. nih.govbiorxiv.org | DNNs can be trained to predict biological outcomes (inhibition, activation) for AR mutant-drug pairs. nih.gov |

| QSAR / CPANN Models | Predicting the binding affinity of novel compounds to steroid receptors based on chemical structure. mdpi.com | CPANN models demonstrated 94-100% accuracy in predicting compound binding to androgen and estrogen receptors. mdpi.com |

Future Directions in 6beta Hydroxymethyltestosterone and Methyltestosterone Biotransformation Research

Elucidation of Undiscovered Metabolic Pathways and Characterization of Novel Metabolites

The biotransformation of methyltestosterone (B1676486) is known to involve hydroxylation, reduction of the A-ring and 3-keto group, epimerization, and D-ring rearrangement. nih.gov However, the full scope of its metabolic pathways remains an active area of investigation. Future research will likely focus on identifying and characterizing previously unknown metabolites, which could serve as longer-term markers of methyltestosterone administration.

Recent studies have already begun to uncover novel metabolites. For instance, research has identified A-ring reduced metabolites with a rearranged D-ring, such as 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol and its 5α-analog, following methyltestosterone administration. nih.govfrontiersin.orgacs.org Another study successfully detected and characterized 6-ene-epimethyltestosterone, a previously unreported dehydrogenated metabolite. researchgate.netmdpi.com Further investigations using in vitro models, such as human liver microsomes and HepG2 cells, have revealed additional novel metabolites, including those with a 17,17-dimethyl-18-nor-Δ13 structure and others oxidized at the C-16 position. researchgate.netresearchgate.net

The discovery of these metabolites suggests that our current understanding of methyltestosterone biotransformation is incomplete. Future efforts will likely employ untargeted metabolomics approaches to systematically screen for unknown metabolites in biological samples. metabolon.comsciex.commetabolon.comthermofisher.com This will involve the use of high-resolution mass spectrometry to detect a wide range of compounds, followed by structural elucidation using techniques like NMR spectroscopy. The identification of these novel pathways and metabolites is crucial for a comprehensive understanding of the drug's fate in the body.

Table 1: Recently Identified Novel Metabolites of Methyltestosterone

| Metabolite Name | Key Structural Feature | Reference |

|---|---|---|

| 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol | A-ring reduced, D-ring rearranged | nih.govfrontiersin.org |

| 17α-hydroxymethyl-17β-methyl-18-nor-5α-androst-13-en-3α-ol | A-ring reduced, D-ring rearranged | nih.govfrontiersin.org |

| 6-ene-epimethyltestosterone | Dehydrogenated | researchgate.netmdpi.com |

| 17,17-dimethyl-18-nor-Δ13 metabolites | Fully reduced A-ring | researchgate.net |

Advanced Structural-Mechanistic Insights into Steroid-Enzyme and Steroid-Receptor Interactions

Understanding the interactions between methyltestosterone, its metabolites like 6β-hydroxymethyltestosterone, and biological macromolecules is key to predicting their metabolic fate and physiological effects. Future research will focus on gaining detailed structural and mechanistic insights into these interactions, particularly with metabolizing enzymes and steroid receptors.

The primary enzyme responsible for the 6β-hydroxylation of many steroids is Cytochrome P450 3A4 (CYP3A4). researchgate.net The active site of CYP3A4 is known for its large volume and considerable flexibility, allowing it to accommodate a wide variety of substrates. nih.gov Crystal structures of CYP3A4 in complex with different ligands have revealed dramatic conformational changes upon binding. researchgate.net Future studies will likely employ X-ray crystallography and cryogenic electron microscopy (cryo-EM) to determine the high-resolution structure of CYP3A4 in complex with methyltestosterone and 6β-hydroxymethyltestosterone. This will provide a precise picture of the binding orientation and the key amino acid residues involved in catalysis.

Computational methods such as molecular docking and molecular dynamics (MD) simulations will be invaluable in this endeavor. mdpi.comnih.govresearchgate.netsemanticscholar.org These in silico techniques can predict the binding modes of ligands within the enzyme's active site and simulate the dynamic process of their interaction, offering insights that are often difficult to capture experimentally. mdpi.commdpi.com

Similarly, understanding the interaction of 6β-hydroxymethyltestosterone with the androgen receptor (AR) is crucial for determining its potential biological activity. drugbank.comwikipedia.org While methyltestosterone is a known AR agonist, the affinity and activity of its hydroxylated metabolites are largely unknown. wikipedia.org Future research will involve competitive binding assays to determine the relative binding affinity of 6β-hydroxymethyltestosterone for the AR compared to testosterone (B1683101) and methyltestosterone. nih.gov Furthermore, reporter gene assays can be used to assess whether this metabolite can activate the AR and initiate downstream signaling cascades.

Development of Enhanced Analytical Strategies for Comprehensive Metabolite Profiling and Discovery

The accurate detection and quantification of methyltestosterone and its diverse metabolites, including 6β-hydroxymethyltestosterone, in complex biological matrices require highly sensitive and specific analytical methods. Future research will continue to push the boundaries of analytical chemistry to develop more comprehensive and efficient strategies for steroid profiling.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the cornerstone techniques for steroid analysis. researchgate.netnih.gov However, future developments will focus on enhancing their capabilities. High-resolution mass spectrometry (HRMS), particularly with Orbitrap analyzers, offers superior mass accuracy and resolving power, enabling more confident identification of metabolites and differentiation from isobaric interferences. nih.goved.ac.uk

A significant challenge in steroid analysis is the separation of isomers, which often have identical mass-to-charge ratios but different biological activities. Ion mobility-mass spectrometry (IMS-MS) is an emerging technique that separates ions based on their size, shape, and charge, providing an additional dimension of separation beyond chromatography and mass spectrometry. researchgate.netnih.gov This technology has shown great promise in differentiating steroid isomers and will likely be more widely adopted for comprehensive steroid metabolomics. researchgate.netnih.govmdpi.com

Improvements in sample preparation and derivatization will also be a key focus. Novel derivatization strategies, such as microwave-accelerated derivatization (MAD) and solid-phase analytical derivatization (SPAD), can reduce reaction times and improve the volatility and ionization efficiency of steroids for GC-MS and LC-MS analysis. acs.orgmdpi.comresearchgate.netnih.govnih.gov Furthermore, the development of untargeted metabolomics platforms, which aim to measure as many metabolites as possible, will be crucial for discovering new biomarkers and metabolic pathways related to methyltestosterone. metabolon.comsciex.comthermofisher.comnih.gov

Table 2: Emerging Analytical Techniques in Steroid Metabolomics

| Technique | Principle of Operation | Application in Steroid Analysis | Reference |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Provides high mass accuracy and resolving power. | Confident identification of metabolites and differentiation from isobaric interferences. | nih.goved.ac.uk |

| Ion Mobility-Mass Spectrometry (IMS-MS) | Separates ions based on size, shape, and charge. | Differentiation of steroid isomers. | researchgate.netnih.govmdpi.com |

| Microwave-Accelerated Derivatization (MAD) | Uses microwave energy to accelerate chemical reactions. | Rapid and efficient derivatization of steroids for GC-MS analysis. | acs.org |

| Solid-Phase Analytical Derivatization (SPAD) | Combines sample clean-up and derivatization in a single step. | Streamlined sample preparation for GC-MS/MS analysis. | mdpi.comnih.gov |

Exploration of 6β-Hydroxymethyltestosterone's Fundamental Role in Endocrine Signaling Networks and Cellular Processes

Future studies should aim to characterize the endocrine profile of 6β-hydroxymethyltestosterone. This will involve assessing its binding affinity and functional activity at various steroid receptors, including the androgen receptor (AR), estrogen receptor (ER), and others. drugbank.comwikipedia.org It is known that hydroxylation can significantly alter the biological activity of steroids. For instance, the parent compound, methyltestosterone, is known to be aromatized to the potent estrogen 17α-methylestradiol. wikipedia.org It is therefore plausible that 6β-hydroxymethyltestosterone could also interact with estrogenic pathways.

Investigating the impact of 6β-hydroxymethyltestosterone on cellular processes is another vital research avenue. Studies using cell-based assays can explore its effects on cell proliferation, differentiation, and gene expression in androgen-sensitive tissues like prostate, skeletal muscle, and bone. nih.gov Advanced techniques like transcriptomics and proteomics can provide a global view of the cellular changes induced by this metabolite, helping to identify the signaling pathways it may influence.

Furthermore, the potential for 6β-hydroxymethyltestosterone to act as a modulator of enzymatic activity should be considered. Some steroid metabolites can inhibit or induce the activity of enzymes involved in steroidogenesis or xenobiotic metabolism. Investigating whether 6β-hydroxymethyltestosterone affects the activity of key enzymes like CYP3A4 or 5α-reductase could reveal novel feedback mechanisms in methyltestosterone metabolism. The complete elucidation of the biological role of 6β-hydroxymethyltestosterone will provide a more nuanced understanding of the pharmacological and toxicological profile of methyltestosterone.

Q & A

Q. What established protocols ensure reproducible synthesis of 6β-Methyltestosterone, and how can researchers validate purity and structural identity?

Methodological Answer: Synthesis typically follows multi-step steroid derivatization, involving selective methylation at the 6β position. Key steps include:

- Temperature/pH Control : Optimal conditions (e.g., 40–60°C, pH 7–9) for methylation reactions to minimize side products .

- Catalysts : Use of phase-transfer catalysts or organometallic reagents to enhance regioselectivity .

- Characterization :

- Spectroscopy : NMR (¹H/¹³C) to confirm methyl group position and stereochemistry; compare chemical shifts with reference data (e.g., δ 1.2–1.4 ppm for 6β-CH₃ in steroids) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and isotopic patterns (e.g., m/z 304.42 for C₂₀H₃₂O₂) .

- Chromatography : HPLC/GC with standards to assess purity (>95% by area normalization) .

Reproducibility requires detailed documentation of reaction conditions, including solvent ratios, catalyst loading, and purification steps, as per journal guidelines for experimental sections .

Q. What analytical techniques are critical for distinguishing 6β-Methyltestosterone from its isomers (e.g., 6α-Methyltestosterone)?

Methodological Answer:

- X-ray Crystallography : Resolve 3D conformation to confirm β-methyl orientation .

- Vibrational Spectroscopy : IR/Raman to detect methyl group vibrational modes (e.g., 6β-CH₃ asymmetric stretching at 2870 cm⁻¹) .

- Nuclear Overhauser Effect (NOE) : 2D NMR (NOESY) to identify spatial proximity between 6β-CH₃ and adjacent protons (e.g., H-7α/H-19) .

- Chiral Chromatography : Use chiral columns (e.g., Chiralpak®) to separate enantiomers and validate stereochemical purity .

Advanced Research Questions

Q. How should researchers address contradictions in reported pharmacological activities of 6β-Methyltestosterone across in vitro and in vivo studies?

Methodological Answer:

- Meta-Analysis Framework : Systematically review studies using PRISMA guidelines, categorizing by model (cell lines, animal species), dosage, and endpoints .

- Confounding Variables : Control for factors like androgen receptor (AR) isoform expression, metabolic enzyme variability (e.g., CYP17A1), and interspecies differences in steroid metabolism .

- Dose-Response Reassessment : Conduct parallel in vitro (AR transfection assays) and in vivo (rodent models) studies with standardized dosing (e.g., 0.1–10 mg/kg) to isolate pharmacokinetic vs. pharmacodynamic effects .

- Statistical Harmonization : Apply mixed-effects models to account for inter-study variability and identify outliers .

Q. What experimental design considerations are critical for evaluating 6β-Methyltestosterone’s dose-response relationships in endocrine disruption studies?

Methodological Answer:

- Endpoint Selection : Prioritize clinically relevant endpoints (e.g., serum testosterone suppression, LH/FSH levels) over high-throughput biomarkers .

- Longitudinal Sampling : Collect serial blood/tissue samples to capture dynamic hormone fluctuations .

- Positive/Negative Controls : Include testosterone and AR antagonists (e.g., flutamide) to validate assay sensitivity .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification and blinding protocols .

Q. How can researchers resolve discrepancies in 6β-Methyltestosterone’s metabolic stability data across hepatic microsome models?

Methodological Answer:

- Cross-Species Comparisons : Test metabolism in human, rat, and mouse microsomes under identical conditions (e.g., NADPH concentration, incubation time) .

- Enzyme Inhibition Studies : Use isoform-specific CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .

- LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., 6β-hydroxylated derivatives) with stable isotope-labeled internal standards .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing 6β-Methyltestosterone’s heterogeneous bioactivity data in receptor-binding assays?

Methodological Answer:

- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .

- Bootstrapping : Estimate confidence intervals for potency metrics to address data skewness .

- Multivariate Analysis : PCA or cluster analysis to group studies by assay type (e.g., radioligand vs. reporter gene) and reduce dimensionality .

Q. How should researchers document methodological variations in 6β-Methyltestosterone studies for cross-laboratory reproducibility?

Methodological Answer:

- FAIR Data Principles : Share raw spectra, chromatograms, and protocols in repositories (e.g., Zenodo) with standardized metadata (e.g., solvent lot numbers, instrument calibration dates) .

- MIAME Compliance : For gene expression studies, adhere to Minimum Information About a Microarray Experiment standards .

- Supplementary Materials : Publish extended experimental details (e.g., NMR acquisition parameters) as per journal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.